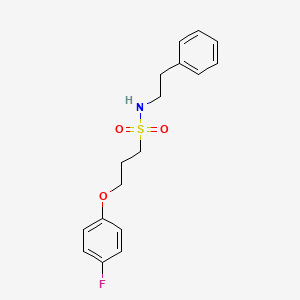

3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c18-16-7-9-17(10-8-16)22-13-4-14-23(20,21)19-12-11-15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFGCPHSAVALMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

Sulfonamide Formation: The intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

N-Alkylation: Finally, the sulfonamide is alkylated with 2-phenylethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the sulfonamide group, leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in the development of new pharmaceuticals.

Industry: Applications in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs can be categorized based on sulfonamide linkage, fluorination patterns, and substituent groups. Below is a detailed comparison with key derivatives:

Structural and Functional Group Comparisons

Key Observations:

Sulfonamide vs.

Fluorination Position: The 4-fluorophenoxy group in the target compound vs. 3-fluorophenyl in the patent compound may alter electronic effects and steric interactions at binding sites. Para-substituted fluorine could improve metabolic stability relative to meta-substituted analogs.

Heterocyclic Complexity : The patent compound’s pyrazolo-pyrimidine and chromone moieties are absent in the target compound, suggesting divergent biological targets (e.g., kinase inhibition vs. ion channel modulation).

Hypothetical Pharmacokinetic and Physicochemical Properties

Rationale :

- The target compound’s aliphatic sulfonamide and shorter side chain may reduce plasma protein binding compared to the patent compound’s bulky heterocycles.

- Fluorine at the para position likely enhances oxidative stability compared to meta-substituted analogs.

Biological Activity

3-(4-Fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antiproliferative effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄FNO₃S

- Molecular Weight : 273.30 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit key mediators of inflammation, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .

- Antiproliferative Activity : Studies have demonstrated that derivatives of similar sulfonamide compounds exhibit antiproliferative effects against cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds in zebrafish models, demonstrating significant reductions in reactive oxygen species (ROS) and NO production upon treatment with sulfonamide derivatives. This suggests that this compound may similarly modulate inflammatory responses .

| Study | Model | Findings |

|---|---|---|

| Zebrafish Model | LPS-induced inflammation | Reduced ROS and NO production; inhibited iNOS and COX-2 expression |

Antiproliferative Effects

In vitro studies have shown that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.022 | Microtubule disruption |

| MCF-7 | 0.035 | Apoptosis induction |

Case Study 1: Inflammatory Disease Model

In a preclinical study involving animal models of chronic obstructive pulmonary disease (COPD), administration of sulfonamide derivatives resulted in significant improvements in lung function and reductions in inflammatory markers. These findings support the potential therapeutic application of this compound in treating inflammatory lung diseases .

Case Study 2: Cancer Treatment

Another investigation focused on the use of sulfonamide derivatives in xenograft models of breast cancer. The results indicated that these compounds not only reduced tumor size but also inhibited metastasis, highlighting their potential as novel anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide?

A typical synthesis involves nucleophilic substitution and sulfonamide coupling. For example:

React 4-fluorophenol with propane sulfone derivatives to form the fluorophenoxy intermediate.

Couple this intermediate with 2-phenylethylamine via sulfonylation using agents like chlorosulfonic acid.

Purify via column chromatography or recrystallization. Key parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) .

Q. How can the purity and structure of this compound be validated?

Use multi-modal characterization:

- Elemental analysis to confirm C, H, N, S composition.

- Spectroscopy :

- IR for functional groups (S=O stretch at ~1350–1150 cm⁻¹; NH at ~3300 cm⁻¹) .

- ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm) and sulfonamide NH (δ 7.8–8.2 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical mass .

Q. What solvents are optimal for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability studies in DMSO at 4°C show <5% degradation over 30 days. Avoid basic conditions (pH >9) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

ICReDD’s integrated approach combines:

- Quantum chemical calculations (DFT) to model transition states and energy barriers.

- Machine learning to predict optimal reaction conditions (e.g., solvent, catalyst).

- Feedback loops where experimental data refine computational models. For example, MD simulations can identify steric hindrance in the sulfonylation step, guiding solvent selection .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Case example: If observed NH proton shifts deviate from expected values:

Verify sample purity via HPLC.

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks.

Cross-reference with analogous compounds (e.g., fluorophenyl sulfonamides in PubChem) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Employ factorial design to evaluate variables:

| Factor | Levels |

|---|---|

| Substituent position (para/meta) | 4-F vs. 3-F |

| Alkyl chain length | C3 vs. C4 |

| Assay conditions | pH 7.4 vs. 6.5 |

| Response variables: Binding affinity (IC₅₀), solubility. Analyze via ANOVA to identify significant interactions . |

Q. How can AI enhance synthesis scale-up and impurity control?

- Process simulation (COMSOL Multiphysics) models heat transfer in exothermic steps (e.g., sulfonylation).

- AI-driven impurity tracking : Train models on LC-MS data to predict byproducts (e.g., N-alkylated derivatives) and adjust reaction time/temperature .

Q. What are the challenges in assessing in vivo pharmacokinetics?

Key considerations:

- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6 inhibition).

- Plasma protein binding : Use equilibrium dialysis (≥90% binding indicates limited bioavailability).

- Toxicity screening : Zebrafish embryo models for hepatotoxicity linked to fluorophenyl metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.